The compound is derived from the combination of biphenyl and aminoethanol structures. It is classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the ethyl chain. Its chirality indicates that it exists in two enantiomeric forms, with the (R)-enantiomer being of particular interest for its biological properties.
The synthesis of (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol can be achieved through several methods, including:
Technical details include monitoring reactions via thin-layer chromatography (TLC) and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) for structure confirmation .
The molecular formula of (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol is C15H17NO, indicating it consists of 15 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features:
The three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography to determine bond lengths and angles.
(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol can undergo various chemical reactions:
These reactions are typically characterized using techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) to confirm product formation .
The mechanism of action for (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol primarily revolves around its interaction with biological targets. As an amino alcohol, it may influence:
Data from pharmacological studies would provide insights into its efficacy and potency against specific targets .
Key physical properties include:
Chemical properties involve:
Analytical techniques such as NMR spectroscopy provide detailed information on molecular interactions and conformations .
(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol has several potential applications in scientific research:
The synthesis of enantiomerically pure (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol (CAS: 110480-85-8) typically employs convergent multi-step routes centered on biphenyl core formation followed by chiral aminoethanol introduction. The predominant strategy involves sequential Suzuki-Miyaura cross-coupling and asymmetric reduction, leveraging the versatility of biphenyl precursors while ensuring precise stereocontrol at the β-amino alcohol moiety [2] [6]. A representative four-step pathway initiates with 4-bromophenylboronic acid and bromobenzene coupling under Pd(PPh₃)₄ catalysis (K₂CO₃ base, toluene/ethanol solvent) to yield 4-bromobiphenyl (75-82% yield). Subsequent nucleophilic substitution with ethylene oxide generates 2-([1,1'-biphenyl]-4-yl)ethanol, followed by bromination to the corresponding β-bromo intermediate. The final stereodefined installation of the amino group employs Curtius rearrangement or azidation/hydrogenation sequences to introduce the chiral amine [4] [8].
Alternative routes utilize chiral auxiliaries during biphenyl assembly. For instance, Ellman's tert-butanesulfinamide facilitates diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from biphenyl-4-carbaldehyde, achieving diastereomeric ratios >95:5. Subsequent deprotection furnishes the target (R)-enantiomer with ≥99% ee. This approach circumvents racemization risks inherent in late-stage resolutions but requires additional steps for auxiliary attachment/removal [2].
Table 1: Key Synthetic Pathways to Biphenyl-Aminoethanol Core
Step Order | Key Transformation | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, 80°C | 75-82 | [2] [6] |
2 | Epoxide Ring-Opening | Ethylene oxide, BF₃·Et₂O, CH₂Cl₂, 0°C→RT | 68 | [4] |
3 | Bromination | PBr₃, Et₂O, 0°C | 89 | [8] |
4 | Chiral Amine Installation | NaN₃, DMF, then H₂/Pd-C, MeOH | 74 (over 2 steps) | [4] |
Biphenyl-aminoethanol serves as a versatile scaffold for bioactive hybrid molecules via N-functionalization or phenolic coupling (when hydroxyl-substituted). Phthalimide conjugation significantly enhances antiproliferative activity against tumor cell lines. Condensation of (R)-1-([1,1'-biphenyl]-4-yl)-2-aminoethanol with phthalic anhydride in acetic acid yields hybrids demonstrating IC₅₀ values of 8.3 µM against MCF-7 breast cancer cells – a 12-fold improvement over the parent amine [2]. Similarly, acridinedione tethering via Mannich reactions generates fluorescent probes with HDAC inhibitory activity. These hybrids exploit the biphenyl moiety's capacity for π-π stacking with enzyme hydrophobic pockets while the aminoethanol linker enables solubility modulation [2] [6].
Peptide-biphenyl conjugates incorporating D-Ala-D-Lac sequences mimic vancomycin's binding motif, disrupting bacterial cell wall biosynthesis. Solid-phase synthesis using Fmoc-protected (R)-1-([1,1'-biphenyl]-4-yl)-2-aminoethanol coupled to resin-bound tripeptides affords conjugates with MIC values of 2 µg/mL against Staphylococcus aureus [2]. The biphenyl group's planar rigidity enhances membrane permeability versus flexible alkyl chains.
Table 2: Bioactive Hybrid Derivatives of (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
Hybrid Class | Conjugation Chemistry | Key Bioactivity | Structural Feature |
---|---|---|---|
Phthalimide | Amide bond (carboxylic acid activation) | Antiproliferative (IC₅₀ = 8.3 µM, MCF-7) | Extended π-system for DNA intercalation |
Pyrazol-Indole | Heck coupling | HDAC inhibition (IC₅₀ = 0.24 µM) | Fluorescent biphenyl-vinyl-heterocycle core [6] |
Peptide Mimetic | Amide bond (SPPS) | Antibacterial (MIC = 2 µg/mL, S. aureus) | Biphenyl as D-Ala-D-Lac surrogate |
Triazapentalene | Click chemistry | Kinesin spindle protein inhibition | Bichromophoric fluorescence probe [6] |
Solvent polarity critically influences reaction efficiency in biphenyl-aminoethanol synthesis. Ethanol/water mixtures (4:1) maximize yields (92%) in Suzuki-Miyaura coupling by balancing Pd solubility (ethanol) and boronic acid activation (water). Pure aprotic solvents (toluene, THF) afford faster transmetalation but promote protodeboronation side-reactions, reducing yields by 15-20% [6] [8]. For asymmetric hydrogenations, iPrOH outperforms MeOH and THF due to optimal Ru-catalyst stability and H₂ solubility, enabling reaction completion within 4 hours at 50°C versus 12+ hours in THF.
Catalyst selection follows substrate-specificity principles:
Table 3: Solvent and Catalyst Optimization for Key Steps
Reaction Step | Optimal Solvent | Optimal Catalyst/Ligand | Critical Parameters | Yield/ee Improvement |
---|---|---|---|---|
Suzuki Coupling | Toluene/Ethanol/H₂O (4:4:1) | Pd(OAc)₂/SPhos (0.5 mol%) | Oxygen-free; 80°C | 92% yield vs. 75% (Pd/PPh₃) |
Asymmetric Hydrogenation | iPrOH | [RuCl((R)-SegPhos)(p-cymene)]Cl | 50 atm H₂; 50°C | 98% ee vs. 90% (BINAP) |
Epoxide Aminolysis | CH₃CN | Sc(OTf)₃ (5 mol%) | 60°C; 24h | 95% yield; 99% ee retention |
Salt Crystallization | Ethanol/H₂O (7:3) | N/A | Slow cooling (0.5°C/min) | 99.5% purity; >99% ee [8] |
Industrial-scale production employs catalyst recycling, solvent substitution, and energy-efficient activation to minimize environmental impact. Aqueous micellar catalysis using TPGS-750-M surfactant enables Suzuki-Miyaura coupling at 25°C, achieving 89% yield while eliminating toluene. Catalyst recovery via aqueous/organic phase separation allows Pd-reuse for 5 cycles with <2 ppm metal leaching [8]. For workup, membrane nanofiltration concentrates the biphenyl intermediate from ethanol/water mixtures, reducing solvent consumption by 70% versus distillation.
Microwave-assisted synthesis dramatically accelerates reaction kinetics: Epoxide formation from 2-([1,1'-biphenyl]-4-yl)ethanol completes in 10 minutes (95% yield) under 150W irradiation versus 12 hours conventionally [6]. This reduces energy usage by >80% (calculated via E-factor). Additionally, flow chemistry systems enable continuous asymmetric hydrogenation with immobilized Ru-TsDPEN catalysts, achieving space-time yields of 120 g·L⁻¹·h⁻¹ – 5-fold higher than batch reactors [8].
Waste valorization strategies include:
These approaches collectively reduce process mass intensity (PMI) to <25 versus pharmaceutical industry averages of 50-100 [2] [8].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3